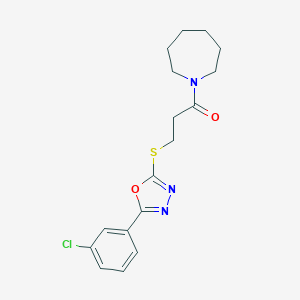![molecular formula C23H21N3O3S2 B285587 N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285587.png)
N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide, also known as MBZP, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MBZP is a small molecule that exhibits promising biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Furthermore, N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide has been found to activate the p38 MAPK pathway, which plays a role in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide has been found to inhibit viral replication and reduce viral load.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized in large quantities. However, N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide. One direction is to further investigate its mechanism of action and identify its cellular targets. Another direction is to explore its potential as a therapeutic agent for other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide analogs with improved solubility and potency could lead to the discovery of more effective therapeutic agents.
Synthesemethoden
N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide can be synthesized using a two-step process. The first step involves the reaction of 2-mercaptobenzimidazole with 4-methylbenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with phenylsulfonyl chloride and triethylamine in acetonitrile to obtain the final product, N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide. The synthesis method of N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide has also been found to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide has shown antiviral activity against herpes simplex virus type 1 and 2, and respiratory syncytial virus.
Eigenschaften
Molekularformel |
C23H21N3O3S2 |
|---|---|
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
3-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-17-11-13-18(14-12-17)24-22(27)15-16-30-23-25-20-9-5-6-10-21(20)26(23)31(28,29)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,24,27) |
InChI-Schlüssel |
CNSDYPIVQFXCTE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-pyridinyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285506.png)
![N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285507.png)
![N-(2,5-Diethoxy-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B285510.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B285514.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B285515.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B285516.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B285518.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285520.png)

![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![7-(2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285524.png)
![4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285526.png)
![1-Cyclohexyl-4-{1-methyl-2-[(4-methylphenyl)sulfonyl]ethyl}piperazine](/img/structure/B285527.png)
